Pomalidomide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-d3 is a deuterated form of pomalidomide, an immunomodulatory drug used primarily in the treatment of multiple myeloma. This compound is a third-generation derivative of thalidomide and is known for its potent antineoplastic and immunomodulatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-d3 typically involves a multi-step process. One common method includes the cyclization of glutamine followed by condensation with phthalic anhydride . The use of continuous flow chemistry has been reported to enhance the efficiency and safety of the synthesis process, yielding pomalidomide in 38-47% overall yield .
Industrial Production Methods
Industrial production methods for this compound often rely on continuous flow synthesis due to its reproducibility and safety. This method allows for the large-scale production of the compound while maintaining high purity and yield .
化学反応の分析
Types of Reactions
Pomalidomide-d3 undergoes various chemical reactions, including:
Substitution Reactions: Alkylation and acylation of the aromatic amine.
Condensation Reactions: Cyclization and condensation with phthalic anhydride.
Common Reagents and Conditions
Alkylation: Conducted in dimethyl sulfoxide (DMSO) at 130°C.
Acylation: Utilizes acyl chlorides or anhydrides.
Major Products
The major products formed from these reactions include various pomalidomide derivatives, which are used in the development of protein degraders and other therapeutic agents .
科学的研究の応用
Pomalidomide-d3 has a wide range of scientific research applications:
作用機序
Pomalidomide-d3 exerts its effects through multiple mechanisms:
Immunomodulatory Effects: Enhances the immune response by modulating cytokine production and T-cell activation.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of tumor cells.
Molecular Targets: Binds to the E3 ligase cereblon, redirecting its activity towards the degradation of specific proteins involved in multiple myeloma.
類似化合物との比較
Pomalidomide-d3 is compared with other immunomodulatory drugs such as thalidomide and lenalidomide:
Thalidomide: The parent compound, known for its sedative and teratogenic effects.
Lenalidomide: A second-generation derivative with improved efficacy and reduced toxicity.
Similar Compounds
- Thalidomide
- Lenalidomide
- Actimid (CC-4047)
This compound stands out due to its enhanced potency and efficacy, particularly in cases where other treatments have failed .
特性
分子式 |
C13H11N3O4 |
---|---|
分子量 |
276.26 g/mol |
IUPAC名 |
4-amino-5,6,7-trideuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i1D,2D,3D |
InChIキー |
UVSMNLNDYGZFPF-CBYSEHNBSA-N |
異性体SMILES |
[2H]C1=C(C2=C(C(=C1[2H])N)C(=O)N(C2=O)C3CCC(=O)NC3=O)[2H] |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。